1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine chemical properties
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine chemical properties
An In-depth Technical Guide to 1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine
Introduction
1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine is a substituted methylamine derivative featuring a dihydrobenzodioxin moiety. This compound belongs to a class of chemicals with significant interest in medicinal chemistry and pharmacology, primarily due to the benzodioxin core's presence in various biologically active molecules. Its structural similarity to known psychoactive compounds and neurotransmitter analogues makes it a subject of interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, potential pharmacological actions, and safety considerations, tailored for professionals in the scientific research and development fields.
Chemical Identity and Physicochemical Properties
The fundamental identity of this compound is established by its structural and molecular characteristics. It is most commonly handled in its hydrochloride salt form to improve stability and solubility.[3][4]
| Identifier | Value | Source |
| IUPAC Name | 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-N-methylmethanamine | N/A |
| Synonyms | N/A | N/A |
| CAS Number | 852227-85-1 (for hydrochloride salt) | [3][4] |
| Molecular Formula | C₁₀H₁₃NO₂ (Free Base) / C₁₀H₁₄ClNO₂ (HCl Salt) | [4] |
| Molecular Weight | 179.22 g/mol (Free Base) / 215.68 g/mol (HCl Salt) | [4] |
Physicochemical Data Summary
| Property | Value | Notes |
| Appearance | White solid (typical for HCl salt) | Based on typical appearance of amine salts. |
| Solubility | Soluble in water, methanol, DMSO | Inferred from hydrochloride salt form. |
| Melting Point | Not available | Experimental data not found in public literature. |
| Boiling Point | Not available | Experimental data not found in public literature. |
Synthesis and Characterization
The synthesis of 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine typically proceeds through a reductive amination pathway, a robust and widely used method in medicinal chemistry for amine synthesis.
Synthetic Workflow
The logical synthetic approach starts from the commercially available 1,4-benzodioxan-6-carbaldehyde. This aldehyde undergoes reductive amination with methylamine, typically using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to yield the target secondary amine.
Experimental Protocol: Reductive Amination
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Reaction Setup : To a solution of 1,4-benzodioxan-6-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (1.1-1.5 eq, typically as a solution in a solvent like THF or ethanol).
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Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.
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Reduction : Cool the reaction mixture to 0°C in an ice bath. Add the reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction.
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Quenching and Work-up : After the reduction is complete (as monitored by TLC/LC-MS), quench the reaction by slowly adding water or a dilute acid. The solvent is then removed under reduced pressure.
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Extraction : The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
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Purification : The crude product is concentrated and purified using flash column chromatography on silica gel to yield the pure free base. For the hydrochloride salt, the free base is dissolved in a solvent like diethyl ether and treated with a solution of HCl in ether or isopropanol to precipitate the salt, which is then collected by filtration.
Spectroscopic Profile (Predicted)
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¹H NMR : Expected signals would include two singlets for the N-CH₃ and benzylic CH₂ protons, a multiplet for the O-CH₂-CH₂-O protons of the dioxin ring, and distinct aromatic protons in the 6.5-7.5 ppm region, characteristic of the substituted benzene ring.
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¹³C NMR : The spectrum should show signals for the methyl carbon, the benzylic carbon, the two equivalent carbons of the dioxin ethyl bridge, and the aromatic carbons.
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IR Spectroscopy : Key peaks would include N-H stretching for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong C-O ether stretches (around 1250 cm⁻¹) characteristic of the benzodioxin moiety.
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Mass Spectrometry : The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the compound.
Pharmacological and Toxicological Profile
Inferred Mechanism of Action: Dopamine Receptor Affinity
While direct pharmacological data for this specific molecule is scarce in public literature, the 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl) moiety is a known pharmacophore that interacts with various receptors in the central nervous system. Specifically, derivatives of this structure have been investigated as potent and selective antagonists for the dopamine D₄ receptor.[5][6]
Dopamine receptors are G-protein coupled receptors (GPCRs) involved in crucial neurological processes like cognition, emotion, and movement.[5][6] The D₄ receptor, in particular, is found in extrastriatal brain regions such as the cortex and hippocampus and is a key target in the treatment of schizophrenia.[5][6] Atypical antipsychotics like clozapine show a higher affinity for D₄ over D₂ receptors, which may contribute to their efficacy against both positive and negative symptoms of schizophrenia.[5][6] Given its structure, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine could potentially act as a ligand for D₄ or other dopamine receptor subtypes, making it a valuable tool for neuroscience research.
Toxicology and Safety
The hydrochloride salt of this compound is classified with several hazards according to its Safety Data Sheet (SDS).[3] Researchers must handle this chemical with appropriate caution.
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Handling and Safety Precautions :
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Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[7]
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Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
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Handling : Avoid breathing dust, vapor, mist, or gas.[8] Do not get in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[3]
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Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[3][7]
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First Aid :
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If Swallowed : Immediately call a POISON CENTER or doctor.[3]
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If on Skin : Wash with plenty of water. If irritation occurs, seek medical advice.[3]
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If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
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Applications in Research and Development
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Medicinal Chemistry Building Block : The dihydrobenzodioxin core is a privileged scaffold in drug discovery. This compound serves as a valuable starting material or fragment for synthesizing more complex molecules targeting CNS receptors.
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Pharmacological Probe : As a potential dopamine receptor ligand, it can be used in in-vitro binding assays to characterize receptor pharmacology or as a reference compound in the development of novel PET imaging agents for dopamine receptors.[6]
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Lead Compound for Drug Discovery : Its structure can be systematically modified to explore structure-activity relationships (SAR) for various biological targets, aiming to develop new therapeutic agents for neuropsychiatric disorders.
Conclusion
1-(2,3-Dihydrobenzo[b]dioxin-6-yl)-N-methylmethanamine is a compound of significant interest due to its chemical structure and inferred pharmacological properties. While comprehensive data is not yet available in the public domain, its profile can be reliably constructed from information on its hydrochloride salt and structurally related analogues. Its synthesis is straightforward via reductive amination, and its potential as a dopamine D₄ receptor ligand positions it as a valuable tool for neuropharmacology research. Strict adherence to safety protocols is mandatory when handling this chemical due to its identified hazards. Further research into its precise biological activity and metabolic profile will undoubtedly provide deeper insights for the drug development community.
References
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Leung, K. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]
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National Center for Biotechnology Information. (2013). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. PubChem Compound Summary. Available at: [Link]
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Shinde, S. S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(1). Available at: [Link]
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